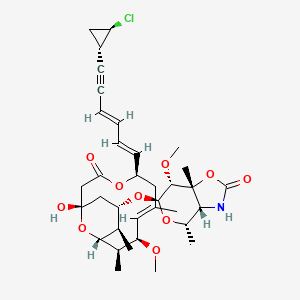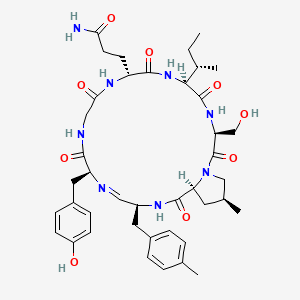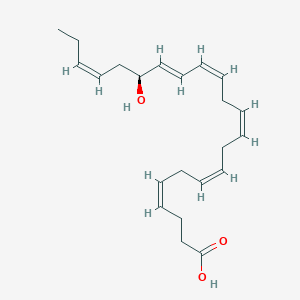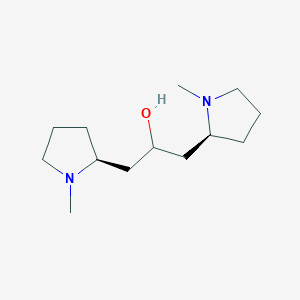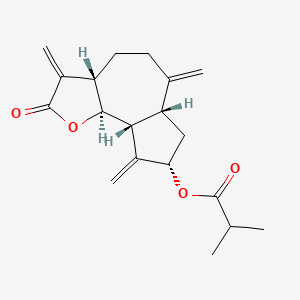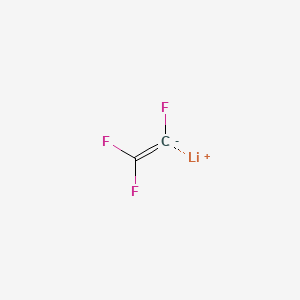
Trifluorovinyllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorovinyllithium is a vinyllithium compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Trifluorovinyllithium plays a crucial role in synthesizing group 14 trifluorovinyl compounds like Ph(3)ECF=CF(2) (E = Ge, Sn, Pb). These compounds are created via the reaction of triphenylelement halides with this compound. This process allows for the first structural series of such species, crucial for understanding the stereochemistry and physical properties of these compounds (Brisdon et al., 2002).
Organic Synthesis
This compound is instrumental in the synthesis of α-trifluoromethylthio carbonyl compounds. These compounds, which feature a trifluoromethylthio group (SCF3), are significant in pharmaceutical, agrochemical, and material chemistry due to their ability to improve lipophilicity, bioavailability, and metabolic stability (Rossi et al., 2018).
Radical Reactions and Synthesis of Difluoromethylene Compounds
Phenyl trifluorovinyl sulfide, produced from this compound, is reactive with alkyl radicals, leading to the creation of gem-difluoromethylene compounds. These compounds are valuable in developing new materials and pharmaceuticals (Okano et al., 2004).
Trifluoromethylthiolation
This compound contributes to developing new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents. These reagents are significant for late-stage trifluoromethylthiolation in drug development, enhancing lipophilicity and metabolic stability of drug molecules (Shao et al., 2015).
Sustainable Chemistry
In sustainability-focused research, this compound is involved in processes that convert greenhouse gases into valuable fluorinated compounds. This application is critical in reducing the environmental impact and enhancing the sustainability of chemical production (Musio et al., 2018).
Medicinal Chemistry
This compound is used in creating trifluoromethoxy substituted pharmaceuticals, which are significant in various therapeutic areas such as analgesics, cardiovascular drugs, and psychopharmacological drugs. Its role is vital in diversifying the range of active pharmaceutical ingredients (Jeschke et al., 2007).
Organic Electronic Materials
This compound has applications in synthesizing high electron-affinity molybdenum dithiolene complexes. These complexes are used as p-dopants in organic molecular semiconductors, demonstrating this compound's role in the development of new electronic materials (Qi et al., 2009).
Propiedades
Número CAS |
683-78-3 |
|---|---|
Fórmula molecular |
C2F3Li |
Peso molecular |
88 g/mol |
Nombre IUPAC |
lithium;1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Li/c3-1-2(4)5;/q-1;+1 |
Clave InChI |
HRHFIBUJFYRIMC-UHFFFAOYSA-N |
SMILES |
[Li+].[C-](=C(F)F)F |
SMILES canónico |
[Li+].[C-](=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
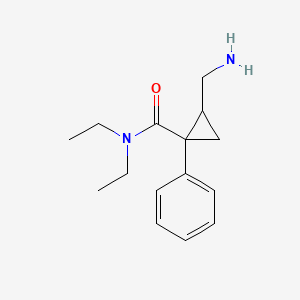
![(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid](/img/structure/B1247789.png)
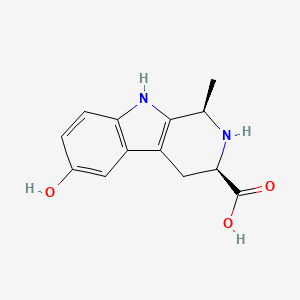
![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
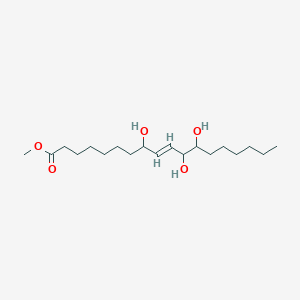
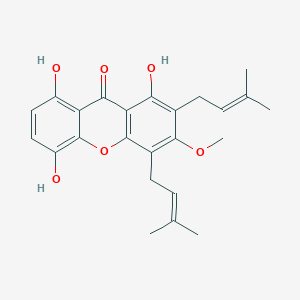
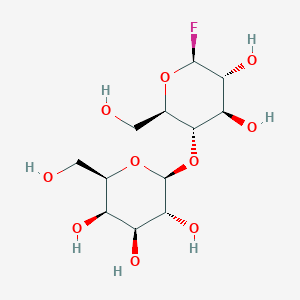
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1247796.png)
